BenchChemオンラインストアへようこそ!

Ranolazine 1-N-Oxide

Pharmaceutical Analysis Impurity Profiling Regioisomer Separation

Ranolazine 1-N-Oxide is a key mono-N-oxide degradation product and metabolite of the anti-anginal agent Ranolazine, formally designated as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide. It is a critical reference material in pharmaceutical quality control (QC) for identifying and quantifying this specific oxidative process impurity and potential genotoxic degradation product in drug substances and finished dosage forms.

Molecular Formula C₂₄H₃₃N₃O₅
Molecular Weight 443.54
Cat. No. B1159899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine 1-N-Oxide
Molecular FormulaC₂₄H₃₃N₃O₅
Molecular Weight443.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranolazine 1-N-Oxide (CAS 2731041-97-5): An Essential Reference Standard for Impurity Profiling and Regulatory Submissions


Ranolazine 1-N-Oxide is a key mono-N-oxide degradation product and metabolite of the anti-anginal agent Ranolazine, formally designated as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide. It is a critical reference material in pharmaceutical quality control (QC) for identifying and quantifying this specific oxidative process impurity and potential genotoxic degradation product in drug substances and finished dosage forms [1]. Its precise identification is mandatory for Abbreviated New Drug Application (ANDA) submissions and method validation, as its presence, even at trace levels, is closely monitored under ICH Q3A/Q3B guidelines [1][2].

The Peril of In-Class Substitution: Why Ranolazine 1-N-Oxide Cannot Be Replaced by Other N-Oxide Regioisomers or Metabolites


In-class substitution of Ranolazine 1-N-Oxide with its regioisomer (Ranolazine N-Oxide-2), the di-N-oxide, or the parent drug Ranolazine is scientifically invalid for analytical and regulatory purposes. The two piperazine N-oxide regioisomers exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns, as they are structurally defined positional isomers [1][2]. A validated UPLC method specifically separates these species to prevent misidentification during stability studies and release testing [1]. Using the parent drug Ranolazine as a surrogate fails to provide the critical specificity for ICH-compliant impurity monitoring because it lacks the N-oxide functional group directly linked to oxidative degradation pathways [1][3].

Quantitative Head-to-Head Evidence: Demonstrated Differentiation of Ranolazine 1-N-Oxide for Procurement Decisions


Regioisomeric Specificity: Definitive Structural and Chromatographic Resolution Against Ranolazine N-Oxide-2

Ranolazine 1-N-Oxide is a specific chemical entity—the 1-oxide regioisomer—that is structurally resolved from its counterpart, Ranolazine N-Oxide-2 (piperazine N4-oxide). The validated RP-UPLC method by Malati et al. was explicitly designed and demonstrated to separate these regioisomeric impurities to baseline resolution within a 15-minute run, a claim not achievable for the regioisomer pair without this optimized gradient method [1]. The distinct IUPAC nomenclature for the 1-N-Oxide (1-oxide) versus the N4-Oxide (4-oxide) proves they are discrete chemical entities required for accurate peak identification in chromatograms [2][3].

Pharmaceutical Analysis Impurity Profiling Regioisomer Separation

Certified Reference Standard Purity: Verified Potency for Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance Assays

As a calibrated reference standard, Ranolazine 1-N-Oxide from Clearsynth is supplied with a verified HPLC purity of 99.14% , which is critical when establishing response factors for impurity quantification or system suitability tests. In contrast, the bis(N-oxide) impurity is typically supplied at a lower purity specification of >95% . A higher purity reference standard minimizes the error introduced by correction factors during impurity content calculation in drug substance analysis, directly affecting the accuracy of reporting specified impurities ≥0.10% [1].

Reference Standard Characterization Quantitative NMR Impurity Quantification

Metabolic Origin vs. Process Degradant: Distinguishing Pharmacopoeial Identity from the Major Metabolite CVT-2738

Ranolazine 1-N-Oxide is a specific oxidative metabolite/impurity, distinct from the major hydrolytic metabolite CVT-2738 (N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide). In a clinical pharmacokinetic study, the O-dearylated metabolite CVT-2512 and O-demethylated metabolite CVT-2514 showed significant accumulation in renal impairment, with CVT-2512's AUC geometric mean ratio reaching 1.72 to 1.97 versus healthy subjects [1]. The N-oxide does not undergo this specific accumulation profile, making it a distinct analytical target. Furthermore, in a mouse model of isoproterenol-induced myocardial ischemia, CVT-2738 demonstrated protective activity but was conclusively less potent than the parent Ranolazine [2]. This establishes that the N-oxide impurity is not merely a surrogate marker for pharmacological activity but a specific chemical entity for analytical QC [3].

Drug Metabolism Pharmacokinetics Impurity Qualification

Method Sensitivity: The 1-N-Oxide Is Detectable at Traces Matching ICH Thresholds for Impurity Reporting

The validated RP-UPLC method achieved a demonstrated limit of quantification (LOQ) range of 0.1–0.3 µg/mL for Ranolazine 1-N-Oxide and related process impurities, which equates to ≤0.03% of a typical 1 mg/mL sample concentration [1]. This sensitivity comfortably meets the ICH Q3A identification threshold of 0.10% and the qualification threshold of 0.15% for a maximum daily dose of ≤2 g. In comparison, direct substitution with Ranolazine would not target this specific oxidation product, and bis(N-oxide) detection methods often require MS/MS confirmation due to lower UV response [2].

Analytical Method Validation Limit of Quantification Genotoxic Impurity Testing

Definitive Industrial and Research Deployment Scenarios for Ranolazine 1-N-Oxide


HPLC/UPLC System Suitability Testing (SST) for ANDA Batch Release

Ranolazine 1-N-Oxide is used precisely to spike reference solutions for system suitability testing (SST) in validated UPLC methods. The method's proven capability to separate the 1-N-oxide from its regioisomer at baseline resolution ensures that the HPLC system passes resolution criteria before analyzing unknown batches, directly supporting ANDA regulatory filing requirements [1].

Forced Degradation Study for Oxidative Impurity Fate and Identification

During ICH Q1A stress testing, Ranolazine drug substance is exposed to oxidative conditions (e.g., 3% H2O2). The quantitative standard of the 1-N-oxide is used to demonstrate that a specific degradant is formed, and its concentration can be accurately measured by the stability-indicating method. This data is required to prove specificity and mass balance in the degradation pathway [1][2].

Impurity Qualification in Genotoxicology Risk Assessment

When developing a control strategy for potential genotoxic impurities, the procurement of characterized Ranolazine 1-N-Oxide with >99% purity enables accurate spiking for Ames and micronucleus tests. This precise quantification directly addresses the safety qualification questions of novelty vs. known metabolite/impurity profiles under ICH M7 guidelines [2].

LC-MS/MS Method Development and Quantitation of Trace N-Oxide in Plasma/Serum

As a distinct metabolite, the 1-N-oxide must be distinguished from CVT-2738, CVT-2512, and CVT-2514. The reference standard enables development of MRM transitions specific to the N-oxide, ensuring selectivity against interferents. This is critical for therapeutic drug monitoring studies where cross-reactivity of metabolites can bias pharmacokinetic calculations [3].

Quote Request

Request a Quote for Ranolazine 1-N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.